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molecular formula C4H10NO5P B1218577 Fosmidomycin CAS No. 66508-53-0

Fosmidomycin

Cat. No. B1218577
M. Wt: 183.10 g/mol
InChI Key: GJXWDTUCERCKIX-UHFFFAOYSA-N
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Patent
US04206156

Procedure details

To an aqueous solution (45 ml.) of potassium alum (9.17 g.) was added mono sodium salt of 3-(N-formyl-N-hydroxyamino)propylphosphonic acid (3.08 g.) with stirring, and the solution was adjusted to pH 6-7 with 10% aqueous sodium hydroxide solution and then stirred for 2 hours at ambient temperature. The precipitating materials were collected by filtration, washed twice with water (each 10 ml.) and dried to give aluminum salt of 3-(N-formyl-N-hydroxyamino)propylphosphonic acid (2.28 g.).
Name
potassium alum
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-]S([O-])(=O)=O.[O-]S([O-])(=O)=O.[Al+3:11].[K+].[Na].[CH:14]([N:16]([CH2:18][CH2:19][CH2:20][P:21](=[O:24])([OH:23])[OH:22])[OH:17])=[O:15].[OH-].[Na+]>>[Al:11].[CH:14]([N:16]([CH2:18][CH2:19][CH2:20][P:21](=[O:22])([OH:24])[OH:23])[OH:17])=[O:15] |f:0.1.2.3,6.7,^1:12|

Inputs

Step One
Name
potassium alum
Quantity
45 mL
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
3.08 g
Type
reactant
Smiles
C(=O)N(O)CCCP(O)(O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 2 hours at ambient temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitating materials were collected by filtration
WASH
Type
WASH
Details
washed twice with water (each 10 ml
CUSTOM
Type
CUSTOM
Details
) and dried

Outcomes

Product
Name
Type
product
Smiles
[Al]
Name
Type
product
Smiles
C(=O)N(O)CCCP(O)(O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.28 g
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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